molecular formula C8H4N2S B041074 4-Cyanophenyl isothiocyanate CAS No. 2719-32-6

4-Cyanophenyl isothiocyanate

Cat. No.: B041074
CAS No.: 2719-32-6
M. Wt: 160.2 g/mol
InChI Key: DZFKAXLNKZXNHD-UHFFFAOYSA-N
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Description

4-Cyanophenyl isothiocyanate is an organic compound with the molecular formula C8H4N2S. It is a derivative of phenyl isothiocyanate, where a cyano group is attached to the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Mechanism of Action

Target of Action

4-Cyanophenyl isothiocyanate, also known as 4-Isothiocyanatobenzonitrile, is a compound that has been used in the synthesis of thiosemicarbazide derivatives . These derivatives have been evaluated for their anti-inflammatory and urease inhibition activities . .

Mode of Action

Isothiocyanates, in general, are known to interact with a variety of intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Biochemical Pathways

Isothiocyanates, including this compound, are derived from the enzymatic hydrolysis of glucosinolates . They can modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates in general have been shown to have anti-inflammatory and anti-cancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a dry environment to maintain its stability and efficacy . Additionally, it is toxic if inhaled, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4-Cyanophenyl isothiocyanate typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, safety, and yield. The reaction conditions are optimized to ensure high yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Thiourea Derivatives: Formed from the reaction with amines.

    Adducts: Formed from addition reactions with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyano group, which enhances its electrophilicity and reactivity compared to other phenyl isothiocyanates. This makes it particularly useful in reactions requiring high reactivity and specificity .

Properties

IUPAC Name

4-isothiocyanatobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKAXLNKZXNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062609
Record name Benzonitrile, 4-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2719-32-6
Record name 4-Cyanophenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2719-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-isothiocyanato-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 4-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isothiocyanatobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6 g (0.051 mol) of 4-cyanoaniline in 50 cm3 of N hydrochloric acid is poured drop by drop into a suspension of 6.5 g (0.056 mol) of thiophosgene in 100 cm3 of water. The reaction medium is vigorously stirred for two hours at room temperature. The precipitate formed is filtered, washed with three fractions of 10 cm3 of water, then dried in vacuo in the presence of phosphorus pentoxide. The substance is recrystallized from a mixture of hexane and carbon tetrachloride. 7.2 g of 4-cyanophenyl isothiocyanate are obtained (yield 85%) of which the melting point is 117°-118° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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